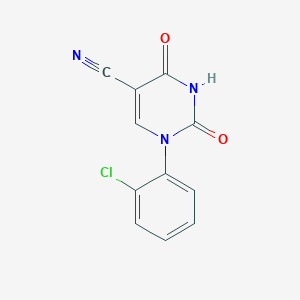

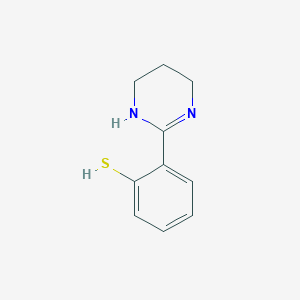

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

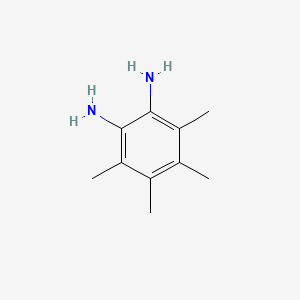

The compound "1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile" is a chemical that belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring that is partially saturated. These compounds often exhibit a range of biological activities and can serve as building blocks for more complex chemical entities.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, they do provide insights into related compounds. For instance, the synthesis of similar chlorophenyl tetrahydropyrimidine derivatives typically involves the reaction of chlorophenyl with malononitrile and an aldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring . The synthesis conditions, such as temperature, solvent, and reaction time, are crucial for the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows that the chlorophenyl ring can adopt a dihedral angle with the tetrahydropyrimidine ring, indicating the potential for conformational diversity in these molecules . Intramolecular interactions, such as hydrogen bonding, can also influence the molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of tetrahydropyrimidine derivatives can be influenced by the presence of substituents on the ring. For example, the presence of a chlorophenyl group can affect the electron density of the pyrimidine ring and thus its reactivity towards nucleophiles or electrophiles. The chemical reactions of these compounds often involve the nitrile group, which can undergo hydrolysis, reduction, or addition reactions to form various functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The viscometric studies of a related compound in dimethyl sulphoxide indicate that the solute-solvent interactions can be structure-breaking and that the spontaneity of these interactions decreases with increasing concentration . The thermodynamic parameters such as ΔG, ΔS, and ΔH provide insights into the stability and reactivity of these compounds in solution. Additionally, the crystal structure analysis reveals how intermolecular hydrogen bonding can lead to the formation of dimers and higher-order structures, which can affect the compound's solubility and melting point .

Zukünftige Richtungen

The future research directions for this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or synthetic chemistry, future research could involve further studying its properties, optimizing its synthesis, or exploring its uses .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSIKTWSCJKJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381298 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

CAS RN |

75838-07-2 |

Source

|

| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

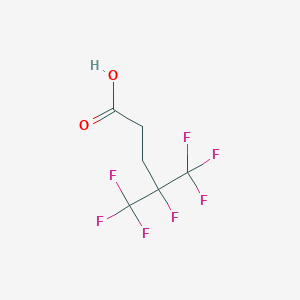

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)